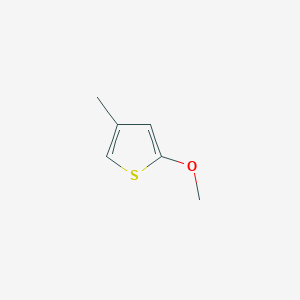

2-Methoxy-4-methylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, widely recognized for their diverse applications. nih.govnumberanalytics.com Their structural similarity to benzene (B151609) allows them to often act as bioisosteres, where the thiophene ring replaces a benzene ring in biologically active compounds without a loss of activity. wikipedia.org This principle is exemplified in pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.org

The thiophene nucleus is a versatile scaffold for developing new pharmacologically active molecules. cognizancejournal.comresearchgate.net Thiophene derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govcognizancejournal.com This broad spectrum of activity has made them a significant focus for medicinal chemists in the pursuit of novel therapeutic agents. cognizancejournal.comresearchgate.net Beyond pharmaceuticals, thiophene derivatives are also crucial in the development of agrochemicals and advanced materials, such as organic photovoltaics. wikipedia.orgresearchgate.net

Overview of Structurally Related Methoxy- and Methyl-Substituted Aromatic and Heteroaromatic Systems

The chemical behavior of 2-Methoxy-4-methylthiophene is influenced by its substituent groups, the methoxy (B1213986) and methyl groups, which are common in many aromatic and heteroaromatic systems.

Methoxy-Substituted Systems: The introduction of a methoxy group (-OCH3) onto an aromatic or heteroaromatic ring significantly impacts its electronic properties. clockss.orgchim.it As a strong electron-donating group, the methoxy group increases the electron density of the ring, which can enhance its reactivity towards electrophiles and influence the regioselectivity of reactions. chim.itacs.org This effect is utilized in the synthesis of complex molecules, including natural products and polymers with specific optoelectronic properties. clockss.orgacs.org For instance, methoxy-substituted indoles are important in the synthesis of various alkaloids. chim.it In the context of materials science, the incorporation of methoxy groups into polymers can modulate their electronic band gap and conductivity. acs.orgmdpi.com

Methyl-Substituted Systems: The methyl group (-CH3), while a weaker electron-donating group compared to the methoxy group, also influences the reactivity of aromatic and heteroaromatic rings. msu.edu Alkyl substituents like the methyl group increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. msu.edu In aromatic compounds, the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.org The presence of methyl groups can also be a target for chemical modification, allowing for the introduction of other functional groups. acs.org For example, the electro-oxidation of methyl-substituted aromatic compounds can yield corresponding aldehydes. researchgate.net

Scope and Research Objectives for this compound Studies

Research concerning this compound and its isomers, such as 3-methoxy-4-methylthiophene (B3056560) and 2-methoxy-5-methylthiophene (B1616938), is driven by several key objectives:

Synthesis and Reactivity: A primary goal is to develop efficient and regioselective methods for the synthesis of this compound and to explore its reactivity in various chemical transformations. This includes studying its behavior in reactions such as electrophilic substitution, metal-catalyzed cross-coupling, and reactions involving its substituent groups. thieme-connect.deprepchem.comscispace.com

Intermediate for Complex Molecules: Due to its functionalized thiophene core, this compound serves as a valuable intermediate in the synthesis of more complex molecules. prepchem.comchemicalbook.comgoogle.com Research focuses on utilizing this compound as a building block for creating novel pharmaceuticals, agrochemicals, and materials. google.comontosight.ai

Investigation of Physicochemical Properties: A thorough understanding of the physical and chemical properties of this compound is essential for its application. chemeo.comnih.gov This includes characterizing its spectroscopic data, electronic properties, and stability, which are crucial for predicting its behavior in different chemical environments.

Exploring Biological Potential: Given the established biological significance of thiophene derivatives, a key research objective is to investigate the potential pharmacological activities of compounds derived from this compound. ontosight.airesearchgate.netresearchgate.net This involves synthesizing derivatives and screening them for various biological effects.

Data Tables

Table 1: Physicochemical Properties of Methoxy- and Methyl-Substituted Thiophenes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methylthiophene (B1210033) | 554-14-3 | C5H6S | 98.16 | 113 chemicalbook.com |

| 2-Methoxy-5-methylthiophene | 31053-55-1 | C6H8OS | 128.19 | Not available |

| 4-Methoxy-2-methylthiophene | Not available | C6H8OS | 128.19 | Not available |

Interactive Data Table

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8OS |

|---|---|

Molecular Weight |

128.19 g/mol |

IUPAC Name |

2-methoxy-4-methylthiophene |

InChI |

InChI=1S/C6H8OS/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 |

InChI Key |

BDPVOCHKMZMWKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 4 Methylthiophene

Retrosynthetic Analysis and Key Disconnections for 2-Methoxy-4-methylthiophene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, several logical disconnections can be proposed, highlighting different synthetic strategies.

Figure 1: Retrosynthetic analysis of this compound

Disconnection 1 (C-O bond): The most intuitive disconnection is breaking the C2-methoxy bond. This leads back to a 4-methyl-2-thienol equivalent and a methylating agent. Thienols are often unstable and exist in their tautomeric thiophenone form. Therefore, a more practical synthetic equivalent would be a 2-halothiophene, which can undergo nucleophilic substitution with methoxide (B1231860), or a palladium-catalyzed etherification. This approach relies on the regioselective synthesis of a 2-functionalized 4-methylthiophene.

Disconnection 2 (C-C bond): A carbon-carbon bond disconnection between the methyl group and the thiophene (B33073) ring (C4-CH3) is another possibility. This would involve the methylation of a 2-methoxythiophene (B42098) derivative. This strategy hinges on the ability to control the regioselectivity of methylation on the 2-methoxythiophene core, which is activated at multiple positions.

Disconnection 3 (Ring Formation): A more fundamental approach involves constructing the thiophene ring itself. This could be achieved through various classical thiophene syntheses, such as the Gewald or Paal-Knorr reactions, using appropriately substituted precursors that already contain the methoxy (B1213986) and methyl functionalities or precursors that allow for their subsequent introduction. For instance, a multicomponent reaction could bring together the necessary fragments to build the substituted ring system. scribd.com

Classical and Modern Approaches to Thiophene Functionalization

The synthesis of this compound necessitates precise control over the placement of substituents on the thiophene ring. Both classical and modern functionalization methods are instrumental in achieving this.

Direct Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The thiophene ring is amenable to various direct functionalization reactions, although controlling regioselectivity can be challenging.

For the synthesis of this compound, one could envision the direct methoxylation of 4-methylthiophene or the direct methylation of 2-methoxythiophene. However, the inherent reactivity of the thiophene ring often leads to a mixture of products. The C2 and C5 positions are generally more reactive towards electrophiles and metallation than the C3 and C4 positions.

Recent advances have focused on developing catalytic systems that can override the intrinsic reactivity of the thiophene ring to achieve regioselective C-H functionalization at less favored positions. For example, palladium catalysis has been employed for the direct arylation of thiophenes, and similar principles could be adapted for methylation or methoxylation. researchgate.net

Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira variants) in Thiophene Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki, Stille, and Sonogashira reactions are particularly relevant to the synthesis of substituted thiophenes.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. For the synthesis of this compound, a plausible route would involve the Suzuki coupling of 2-methoxy-4-thienylboronic acid with a methylating agent or, more likely, the coupling of a 2-methoxy-4-halothiophene with a methylboronic acid derivative. The synthesis of substituted aryl methyl ethers via palladium-catalyzed coupling of methanol (B129727) with aryl halides has been demonstrated and could be applied in this context. nih.gov

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners. A Stille-based approach to this compound could involve the reaction of 2-methoxy-4-(tributylstannyl)thiophene with a methyl halide or vice-versa. While effective, the toxicity of organotin reagents is a significant drawback.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. While not directly applicable for introducing a methyl or methoxy group, it is a powerful tool for elaborating the thiophene core, which could then be further modified to obtain the target molecule.

The table below summarizes some examples of palladium-catalyzed cross-coupling reactions for the synthesis of substituted thiophenes, which could be adapted for the synthesis of this compound.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Suzuki | 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | 25-76 | google.com |

| Suzuki | Dibromothiophene | Boronic ester | (IPr)Pd(allyl)Cl, KOtBu | Bis(aminophenyl)-substituted thiophene | Good to excellent | nih.govsemanticscholar.org |

| Direct Arylation | Methyl 3-amino-4-methylthiophene-2-carboxylate | Aryl bromide | PdCl(C₃H₅)(dppb), KOAc | Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate | 58-87 | amazonaws.com |

Stereoselective and Regioselective Synthesis of Methoxy- and Methyl-Substituted Thiophenes

The key challenge in synthesizing this compound is achieving the correct regiochemical placement of the two substituents. The electronic properties of the substituents and the reaction conditions play a crucial role in directing the functionalization.

Introducing the methoxy group at the C2 position can be achieved through several methods. A Williamson ether synthesis on a 2-halothiophene precursor with sodium methoxide is a classical approach. More modern methods involve palladium-catalyzed C-O bond formation, which often proceeds under milder conditions and with greater functional group tolerance. nih.gov The synthesis of 2-methoxythiophene itself has been accomplished via a copper-catalyzed Williamson synthesis. researchgate.net

Once 2-methoxythiophene is obtained, the subsequent methylation at the C4 position is challenging due to the activating nature of the methoxy group, which directs electrophilic substitution primarily to the C5 and to a lesser extent the C3 positions. Therefore, a directed metallation approach is often necessary. By using a directing group or a specific lithiating agent, it is possible to deprotonate the C4 position selectively, followed by quenching with a methylating agent like methyl iodide.

Alternatively, starting with a pre-functionalized thiophene, such as 3-bromo-4-methylthiophene (B1271868), allows for more controlled synthesis. acs.org A halogen-metal exchange followed by the introduction of a methoxy group or a palladium-catalyzed methoxylation could yield the desired product. The regioselective synthesis of 2,4-disubstituted thiophenes has been achieved through regioselective magnesiation mediated by commercial Grignard reagents. uio.no

A study on the trifluoroacetylation of 2-methoxy-3,4-dimethylthiophene, a closely related compound, highlights the potential for electrophilic substitution on such systems, although decomposition of the starting material was noted. imist.ma

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com In the context of synthesizing this compound, several metrics can be used to evaluate the "greenness" of a synthetic route.

Atom Economy and E-Factor Analysis in Synthetic Routes

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste.

E-Factor (Environmental Factor) , introduced by Roger Sheldon, is another important metric that quantifies the amount of waste produced per unit of product. mlsu.ac.in A lower E-factor indicates a more environmentally friendly process.

Let's consider a hypothetical synthesis of this compound via a Suzuki coupling reaction to illustrate these concepts:

Hypothetical Route: 2-Bromo-4-methylthiophene (B1283163) + CH₃OB(OH)₂ → this compound + HBr + B(OH)₃

Atom Economy Calculation:

Molecular weight of this compound (C₆H₈OS) = 128.19 g/mol

Molecular weight of 2-bromo-4-methylthiophene (C₅H₅BrS) = 177.07 g/mol

Molecular weight of methoxyboronic acid (CH₅BO₃) = 75.86 g/mol

Total molecular weight of reactants = 177.07 + 75.86 = 252.93 g/mol

Atom Economy = (128.19 / 252.93) * 100% ≈ 50.7%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts.

E-Factor Calculation: The E-factor takes into account the actual yield and all other reagents and solvents used in the process that are not recycled. Assuming a hypothetical 80% yield and considering the byproducts, the E-factor would be:

E-Factor = [Mass of (unreacted starting materials + byproducts + solvent waste)] / [Mass of product]

A detailed E-factor analysis would require specific experimental data, but it highlights the importance of minimizing waste streams, including solvents and purification media.

The following table provides a comparative analysis of different reaction types in terms of their green chemistry metrics.

| Reaction Type | Atom Economy | E-Factor | Green Chemistry Considerations |

| Addition | High (often 100%) | Low | Ideal from an atom economy perspective. |

| Rearrangement | High (100%) | Low | Highly atom-economical. |

| Substitution | Moderate to Low | Moderate to High | Generates stoichiometric byproducts. |

| Elimination | Low | High | Generates stoichiometric byproducts. |

By prioritizing reactions with high atom economy and low E-factors, such as catalytic C-H activation or designing one-pot multi-component reactions, the synthesis of this compound can be made more sustainable. The use of greener solvents and energy-efficient reaction conditions further contributes to a more environmentally benign synthetic process.

Solvent Selection and Catalytic Efficiency

Polar aprotic solvents are frequently favored in the synthesis of thiophene derivatives. google.com Solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. google.com For instance, in the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, a related compound, N,N-dimethylformamide is used as the solvent in a reaction involving anhydrous ferric chloride and cyanuric chloride as catalysts. chemicalbook.com The reaction is carried out at a temperature of 70-90°C for 4 hours, resulting in a high yield of 96.5%. chemicalbook.com

The selection of a suitable catalyst is equally important. In the synthesis of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, nitrogen-containing organic compounds like triethylamine, N-methylmorpholine, and pyridine (B92270) have been used as catalysts. google.com Among these, N-methylmorpholine is noted as a preferable catalyst. google.com The catalytic efficiency is also dependent on the molar ratios of the reactants and the catalyst. google.com

Research has also explored the use of phase transfer catalysts. In the synthesis of 3-[2-(2-methoxyethoxy)ethoxy]methyl thiophene, tetrabutyl ammonium (B1175870) bromide was used as a phase transfer catalyst in water, leading to an 88% yield. jocpr.com This approach highlights the potential for using environmentally benign solvents like water. jocpr.com

The effect of the solvent is not always straightforward. While polar aprotic solvents can be effective, studies have shown that in some reactions, both protic and aprotic solvents can lead to a decrease in reaction yield compared to solvent-free conditions. researchgate.net The solubility of the catalyst and reactants in the chosen solvent is a key factor. For example, in a Heck-Mizoroki reaction, the higher solubility of the K2CO3 base in a DMF/water mixture resulted in a better quantitative yield compared to using DMF alone. researchgate.net

The following table summarizes the impact of different solvents and catalysts on the synthesis of thiophene derivatives, providing insights into the optimization of reaction conditions.

| Thiophene Derivative | Solvent(s) | Catalyst(s) | Key Findings | Yield |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | N,N-dimethylformamide | Anhydrous ferric chloride, Cyanuric chloride | High yield achieved at elevated temperatures. chemicalbook.com | 96.5% |

| 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride | Acetonitrile, Acetone | N-methylmorpholine, Triethylamine | N-methylmorpholine is a preferred catalyst. google.com | High |

| 3-[2-(2-methoxyethoxy)ethoxy]methyl thiophene | Water | Tetrabutyl ammonium bromide (Phase Transfer Catalyst) | Demonstrates the use of an environmentally friendly solvent. jocpr.com | 88% |

| Heck-Mizoroki Reaction Products | DMF, DMF/H2O | Palladium-based catalysts, K2CO3 (base) | Mixed solvent system improved yield due to better base solubility. researchgate.net | Good quantitative yield |

Flow Chemistry and Continuous Processing Approaches for this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering several advantages over traditional batch processing. d-nb.infoacsgcipr.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. almacgroup.com The application of flow chemistry to the synthesis of this compound and related compounds is a promising area for process intensification and optimization.

In continuous flow systems, reactants are continuously pumped through a reactor, which can be a simple tube or a more complex microreactor. d-nb.info This setup allows for the rapid optimization of reaction conditions such as temperature, pressure, and residence time. google.com For instance, in the continuous flow Heck synthesis of methyl 4-methoxycinnamate, a related methoxy-substituted aromatic compound, a plug flow reactor (PFR) was utilized with supercritical carbon dioxide as a solvent modifier. beilstein-journals.org This approach used a supported palladium catalyst and avoided the need for phosphine (B1218219) co-catalysts, simplifying the work-up procedure. beilstein-journals.org

The integration of multiple synthetic steps into a continuous flow process can significantly reduce handling of intermediates and minimize waste. google.com A multi-step synthesis of complex molecules can be performed in a sequence of connected flow reactors, creating an integrated manufacturing system. google.com While the direct application of a multi-step continuous flow process for this compound is not extensively documented, the principles are transferable from the synthesis of other active pharmaceutical ingredients and fine chemicals. d-nb.infogoogle.com

The choice of reactor type, such as a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR), depends on the specific reaction kinetics and requirements. d-nb.info For reactions involving solids or slurries, which can be a challenge in flow chemistry, specialized reactor designs are necessary to prevent fouling and blockages. almacgroup.com

The table below outlines key aspects and advantages of applying flow chemistry to the synthesis of organic compounds, which are relevant to the production of this compound.

| Parameter | Description | Advantages in Flow Chemistry |

| Reactor Type | Plug Flow Reactor (PFR), Continuous Stirred-Tank Reactor (CSTR) | Precise control over residence time, efficient mixing, and heat transfer. d-nb.info |

| Solvent | Supercritical CO2, Organic Solvents | Can be used in smaller quantities, potential for greener solvent systems. beilstein-journals.org |

| Catalyst | Heterogeneous (supported), Homogeneous | Easier separation and reuse of heterogeneous catalysts. beilstein-journals.org |

| Process Control | Automated systems for temperature, pressure, and flow rate | High reproducibility and process safety. almacgroup.com |

| Scalability | Numbering-up (running multiple reactors in parallel) | Faster and more predictable scale-up compared to batch processes. acsgcipr.org |

| Integration | Multi-step synthesis in connected reactors | Reduced manual handling, improved efficiency, and lower waste generation. google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Methylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like thiophene. The substituents on the thiophene ring play a crucial role in directing the incoming electrophile to a specific position.

Regioselectivity and Electronic Effects of Methoxy (B1213986) and Methyl Substituents

The regioselectivity of electrophilic aromatic substitution on the 2-methoxy-4-methylthiophene ring is primarily governed by the electronic effects of the methoxy and methyl groups. The methoxy group at the 2-position is a strong activating group due to its ability to donate a lone pair of electrons via resonance, thereby stabilizing the intermediate carbocation (arenium ion). wizeprep.comlibretexts.org The methyl group at the 4-position is a weak activating group, operating through an inductive effect. wizeprep.com

In cases of competing directing effects, the stronger activating group dictates the position of substitution. wizeprep.com For this compound, the methoxy group is the more powerful director. Electron-donating groups with lone pairs, such as methoxy, are strong ortho, para-directors. wizeprep.comlibretexts.org Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group. In the thiophene ring, the position adjacent to the heteroatom is generally favored. Considering the structure of this compound, the C5 position is the most likely site for electrophilic attack, being ortho to the strongly activating methoxy group.

Halogenation, Nitration, and Sulfonation Pathways

Halogenation: Thiophene and its derivatives readily undergo halogenation. chemicalbook.com For instance, visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives has been achieved using HBr/H₂O₂. researchgate.net Another method involves the use of N-bromosuccinimide (NBS). researchgate.net Specific to substituted thiophenes, bromination of a thiophene ring can occur at available positions. vulcanchem.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid. ganeshremedies.com The nitro group is electron-withdrawing. ganeshremedies.com For substituted thiophenes, the position of nitration is directed by the existing substituents. For example, the nitration of 5-methyl-2-thenoic acid leads to 4-nitro-5-methyl-2-thenoic acid. acs.org Given the directing effects in this compound, nitration would be expected to occur at the C5 position. A related compound, 2-[(2-methoxy-4-nitrophenoxy)methyl]thiophene, has been synthesized, demonstrating the introduction of a nitro group in a related system. nih.gov

Sulfonation: Sulfonation of aromatic compounds can be achieved using gaseous sulfur trioxide. google.comgoogle.com Thiophene and its derivatives, such as methylthiophene and methoxythiophene, can undergo sulfonation. google.comgoogle.com The sulfonyl chloride group can be introduced by reacting the thiophene with chlorosulfonic acid. For example, 4-methoxythiophene-2-sulfonamide (B116168) is synthesized from its sulfonyl chloride precursor.

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for thiophenes, nucleophilic substitution can also occur, particularly when suitable leaving groups are present. For instance, nucleophilic substitution reactions have been observed on thiophene derivatives containing a chloroacetamido group, where the chlorine atom is displaced by various nucleophiles. ajol.info Similarly, the methoxy group on a thiophene ring could potentially undergo nucleophilic substitution.

Oxidation and Reduction Chemistry of this compound

The thiophene ring and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The methyl group on the thiophene ring can be oxidized to a carboxylic acid. researchgate.net For example, 3-methylthiophene (B123197) can be oxidized to 3-thiophenecarboxylic acid. researchgate.net Various oxidizing agents can be employed, including hydrogen peroxide or potassium permanganate. It has been noted that the oxidation of 2-methylthiophene (B1210033) can lead to the formation of 2-thiophenecarboxylic acid derivatives. semanticscholar.org

Reduction: The nitro group, if introduced onto the thiophene ring via nitration, can be reduced to an amino group. For example, the reduction of a nitro-substituted thenoate has been accomplished using palladium as a catalyst. acs.org The oxalamide moiety in related structures can also be reduced to the corresponding amines. evitachem.com

Metal-Mediated and Catalytic Transformations Involving this compound

Metal-mediated and catalytic reactions are crucial for the functionalization of thiophenes.

Palladium-catalyzed C-H alumination of thiophenes, including 2-methylthiophene and 2-methoxythiophene (B42098), has been achieved, leading to metalation at the 2-position of the heterocycle. acs.org Iridium-catalyzed borylation is another method for C-H functionalization of thiophenes, with 2-substituted thiophenes yielding 5-borylated products. nih.gov

Metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, are widely used to form carbon-carbon bonds with thiophene derivatives. jcu.edu.auuga.edu For example, a palladium/β-cyclodextrin nanocatalyst has been used for the C-H arylation of 2-methylthiophene. frontiersin.org Rhodium(II)-catalyzed domino reactions provide a route to multisubstituted thiophenes. beilstein-journals.org

Photoinduced and Thermally Induced Chemical Transformations

Thiophene itself is known to be photosensitive. chemicalbook.com While specific studies on the photoinduced and thermally induced transformations of this compound are not extensively detailed in the provided results, general principles suggest that such reactions are possible. For instance, thermally induced flavor compounds, including those derived from sulfur-containing precursors, are known to form during the heating of food products. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 2 Methoxy 4 Methylthiophene

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods, provide profound insights into the molecular structure and properties of heterocyclic compounds. For 2-Methoxythiophene (B42098), calculations have been performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional and HF methods with the 6-311++G(d,p) basis set to elucidate its structural and electronic characteristics. dergipark.org.tr

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methoxythiophene, the optimized geometric parameters, including bond lengths and angles, have been calculated. dergipark.org.tr

A key structural feature of 2-Methoxythiophene is the orientation of the methoxy (B1213986) group relative to the thiophene (B33073) ring. Conformational analysis, performed by scanning the potential energy curve as a function of the θ[C3-C2-O-C6] torsion angle, reveals the rotational barrier of the methoxy group. Calculations show that the molecule has two stable conformers. The most stable conformation is a planar structure where the methoxy group is oriented cis with respect to the C2-C3 bond (torsion angle of 0°). A second, less stable conformer exists at a torsion angle of 180°. dergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for 2-Methoxythiophene

| Parameter | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

|---|---|---|

| Bond Length (Å) | ||

| S-C2 | 1.7589 | 1.7423 |

| S-C5 | 1.7163 | 1.7042 |

| C2-C3 | 1.3789 | 1.3631 |

| C3-C4 | 1.4173 | 1.4141 |

| C4-C5 | 1.3734 | 1.3601 |

| C2-O | 1.3521 | 1.3323 |

| Bond Angle (°) | ||

| C5-S-C2 | 91.68 | 91.93 |

| S-C2-C3 | 111.45 | 111.49 |

| C2-C3-C4 | 113.12 | 113.16 |

| C3-C4-C5 | 112.21 | 112.01 |

| C4-C5-S | 111.52 | 111.40 |

| Dihedral Angle (°) | ||

| C3-C2-O-C6 | 0.00 | 0.01 |

Data sourced from a computational study on 2-Methoxythiophene. dergipark.org.tr

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

For 2-Methoxythiophene, the HOMO is distributed over the entire molecule, indicating a π-electron system, while the LUMO is similarly delocalized. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr The calculated energies of these orbitals and the resulting energy gap are summarized in the table below.

Table 2: Calculated Electronic Properties of 2-Methoxythiophene

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.913 |

| LUMO Energy | -0.326 |

| Energy Gap (ΔE) | 5.587 |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory for 2-Methoxythiophene. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). dergipark.org.tr

In the MEP map of 2-Methoxythiophene, the most negative potential is concentrated around the oxygen atom of the methoxy group and the sulfur atom of the thiophene ring, identifying them as the primary sites for electrophilic attack. Conversely, positive potential is located around the hydrogen atoms, particularly those of the methyl group, suggesting these are sites for potential nucleophilic interactions. dergipark.org.tr

Global and Local Reactivity Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). dergipark.org.tr

Hardness (η) measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These descriptors, calculated for 2-Methoxythiophene, offer a comprehensive picture of its chemical behavior. dergipark.org.tr Local reactivity, often analyzed using Fukui functions, identifies specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. While detailed Fukui function analysis for 2-Methoxythiophene is not available in the cited literature, the MEP map provides a qualitative prediction of these sites.

Table 3: Global Reactivity Descriptors for 2-Methoxythiophene

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.913 |

| Electron Affinity (A) | 0.326 |

| Electronegativity (χ) | 3.120 |

| Chemical Potential (μ) | -3.120 |

| Molecular Hardness (η) | 2.794 |

| Molecular Softness (S) | 0.358 |

| Electrophilicity Index (ω) | 1.745 |

Calculations based on energies from the B3LYP/6-311++G(d,p) level of theory for 2-Methoxythiophene. dergipark.org.tr

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies for 2-Methoxythiophene have been calculated using the DFT/B3LYP method. dergipark.org.tr The molecule, consisting of 13 atoms, has 33 normal modes of vibration. The calculated wavenumbers are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. The assignments of these vibrations are made based on the Potential Energy Distribution (PED). dergipark.org.tr

Table 4: Selected Calculated Vibrational Frequencies for 2-Methoxythiophene

| Assignment | Calculated Wavenumber (cm⁻¹, Scaled) |

|---|---|

| C-H stretch (ring) | 3080-3150 |

| C-H stretch (methyl) | 2900-3000 |

| C=C stretch (ring) | 1500-1600 |

| C-O stretch | 1200-1300 |

| C-S stretch (ring) | 600-800 |

Representative frequency ranges based on DFT calculations for 2-Methoxythiophene. dergipark.org.tr

NMR and UV-Vis Spectroscopy: Specific computational studies predicting the NMR chemical shifts or the UV-Vis electronic absorption spectra for 2-Methoxy-4-methylthiophene or 2-Methoxythiophene were not identified in the surveyed literature. Such predictions would typically involve GIAO (Gauge-Independent Atomic Orbital) methods for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis spectra.

Reaction Pathway and Transition State Analysis for Key Transformations

The computational investigation of reaction pathways and the characterization of transition states are essential for understanding reaction mechanisms and kinetics. This analysis involves locating the transition state structures that connect reactants to products on the potential energy surface and calculating the activation energy barriers.

Detailed computational studies on the reaction pathways and transition state analyses for key transformations involving this compound were not found in the available literature. Research in this area would be valuable for understanding its reactivity in processes such as electrophilic substitution, metal-catalyzed coupling reactions, or metabolic transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

Principles and Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like 2-Methoxy-4-methylthiophene. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. Nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

For this compound, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct peaks for the two protons on the thiophene (B33073) ring, the three protons of the methoxy (B1213986) group, and the three protons of the methyl group. The chemical shifts are influenced by the electron-donating effects of the methoxy and methyl groups and the aromaticity of the thiophene ring. The coupling between adjacent protons (spin-spin splitting) would appear as multiplicities (e.g., doublets, triplets), providing information on the connectivity. For instance, the two aromatic protons would likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different types of carbon atoms. For this compound, six distinct signals would be expected: four for the carbon atoms of the thiophene ring and one each for the methoxy and methyl carbons. The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern.

While direct experimental spectra for this compound are not widely published, data from closely related compounds such as 2-methylthiophene (B1210033) chemicalbook.comhmdb.cachemicalbook.comnih.gov, 2-methoxythiophene (B42098) nih.gov, and other substituted thiophenes rsc.orgrsc.org allow for the reliable prediction of its NMR data.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Thiophene-H (C5) | 6.5 - 6.8 |

| Thiophene-H (C3) | 6.0 - 6.3 |

| Methoxy (-OCH₃) | 3.8 - 4.0 |

| Methyl (-CH₃) | 2.1 - 2.3 |

| Predicted values are based on analysis of related thiophene structures. Solvent: CDCl₃. |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Thiophene C2 (-O) | 165 - 170 |

| Thiophene C4 (-CH₃) | 135 - 140 |

| Thiophene C5 | 120 - 125 |

| Thiophene C3 | 105 - 110 |

| Methoxy (-OCH₃) | 58 - 62 |

| Methyl (-CH₃) | 14 - 16 |

| Predicted values are based on analysis of related thiophene structures. Solvent: CDCl₃. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can provide information on molecular conformation.

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of specific bonds within a molecule. The key functional groups in this compound each have characteristic absorption bands. For instance, C-H stretching vibrations of the aromatic thiophene ring appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than those of the aliphatic methyl and methoxy groups (3000-2850 cm⁻¹) vscht.cz. The C-O stretching of the methoxy ether group and the various C-C and C-S stretching and bending vibrations of the thiophene ring also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability horiba.com. Therefore, vibrations that are weak in FT-IR may be strong in Raman, and vice-versa. For this compound, the symmetric vibrations of the thiophene ring are expected to be particularly strong in the Raman spectrum researchgate.net.

Analysis of the FT-IR and Raman spectra allows for a comprehensive characterization of the molecule's functional groups, confirming the presence of the methyl, methoxy, and thiophene moieties.

| Characteristic Vibrational Frequencies for this compound | ||

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 | Strong |

| Aliphatic C-H Stretch (Methyl/Methoxy) | 2980 - 2850 | Strong |

| Thiophene Ring C=C Stretch | 1550 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1275 - 1200 | Medium |

| Symmetric C-O-C Stretch (Ether) | 1075 - 1020 | Strong |

| C-S Ring Stretch | 850 - 700 | Strong |

| Frequencies are approximate and based on data for related thiophene derivatives. |

Mass Spectrometry Techniques (EI-MS, ESI-MS, HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) : In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (C₆H₈OS), the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight (128.19). Common fragmentation pathways for alkoxythiophenes involve the cleavage of the alkyl group from the ether, leading to a prominent [M-CH₃]⁺ ion bakhtiniada.ruresearchgate.net. Other fragments may arise from the loss of CO or the cleavage of the thiophene ring scispace.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. It is particularly useful for confirming the molecular weight of polar compounds.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. For C₆H₈OS, the exact mass is 128.029586 Da nih.gov.

| Predicted EI-MS Fragmentation Data for this compound | ||

| m/z | Ion Formula | Identity |

| 128 | [C₆H₈OS]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₅H₅OS]⁺ | [M - CH₃]⁺ |

| 99 | [C₄H₃OS]⁺ | [M - CH₃ - CH₂]⁺ (rearrangement) |

| 85 | [C₄H₅S]⁺ | Loss of CO and CH₃ |

| Predicted fragmentation based on known pathways for substituted thiophenes. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density, and thus the precise arrangement of atoms, can be constructed.

This method provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the solid state. For this compound, X-ray crystallography would confirm the planarity of the thiophene ring and determine the orientation of the methoxy and methyl substituents relative to the ring.

However, this technique is contingent upon the ability to grow a suitable single crystal of the compound, which is often challenging for liquids or low-melting solids. As of the latest literature search, no single-crystal X-ray diffraction data has been reported for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light researchgate.net. These methods are exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images. A molecule must lack an improper axis of rotation (including a center of inversion and a mirror plane) to be chiral and exhibit a CD spectrum.

The molecule this compound is achiral. It possesses a plane of symmetry that is coplanar with the thiophene ring. Due to this symmetry, the molecule is superimposable on its mirror image and therefore cannot exist as enantiomers.

Consequently, chiroptical spectroscopy is not applicable for the enantiomeric characterization of this compound, as it will not produce a CD signal. This technique is, however, essential for the structural and stereochemical analysis of chiral thiophene derivatives, where the introduction of a stereocenter or an element of axial chirality makes the molecule optically active nih.govmdpi.com.

Synthesis and Investigation of 2 Methoxy 4 Methylthiophene Derivatives and Analogues

Design Principles for Modifying the Thiophene (B33073) Core

The functionalization of the thiophene ring is guided by several key design principles aimed at controlling the molecule's properties for specific applications, particularly in organic electronics. acs.org The inherent electron-rich nature of the thiophene ring, stemming from the sulfur heteroatom and the aromatic π-system, makes it a versatile scaffold. doi.org

A primary design strategy involves the introduction of electron-donating or electron-withdrawing groups to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org Electron-donating groups, such as the methoxy (B1213986) group in 2-methoxy-4-methylthiophene, tend to raise the HOMO level, which can decrease the band gap and lower the oxidation potential of the resulting material. cmu.edu This is a crucial factor in the design of p-type (hole-transporting) organic semiconductors. acs.org

Another critical principle is the control of the planarity of the molecular backbone in oligomers and polymers. acs.org Maintaining a planar conformation is imperative for achieving high charge carrier mobilities, as it facilitates effective π-π stacking and intermolecular charge transfer. researchgate.net The introduction of certain substituents can induce a "conformational lock" through non-covalent interactions. For instance, a methoxy group at the β-position (3- or 4-position) of a thiophene ring can form a favorable sulfur-oxygen (S–O) interaction with the sulfur atom of an adjacent thiophene unit, which helps to planarize the polymer backbone and enhance its electronic properties. acs.org

Furthermore, the choice and positioning of substituents can influence the solubility and processability of the resulting materials. Attaching alkyl chains, for example, can improve solubility in organic solvents, which is essential for fabricating devices using solution-based techniques. wikipedia.org

Strategies for Substituent Variation at Different Ring Positions

Varying the substituents at different positions on the thiophene ring is a powerful tool for tailoring the properties of the resulting compounds. A range of synthetic strategies has been developed to achieve this, with metal-catalyzed cross-coupling reactions being among the most common and versatile. mdpi.com

Reactions such as the Stille, Suzuki, and Kumada couplings are widely employed to form new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the thiophene core. mdpi.com These methods are generally compatible with a broad spectrum of functional groups, enabling the synthesis of complex, multifunctional molecules. mdpi.comnih.gov

For instance, in the synthesis of donor-acceptor type molecules for electrochromic applications, thiophene derivatives with different substituents at the 4-position, such as a methyl group or a methoxy group, have been synthesized and incorporated into larger molecular structures. The synthesis of monomers like 4-(4-methylthiophen-2-yl)-N-(4-(4-methylthiophen-2-yl)phenyl)-N-(4-nitrophenyl)aniline (NMTPA) and 4-(4-methoxythiophen-2-yl)-N-(4-(4-methoxythiophen-2-yl)phenyl)-N-(4-nitrophenyl)aniline (NMOTPA) was achieved via a Stille coupling reaction. mdpi.comnih.gov This involved reacting a dibrominated nitrotriphenylamine precursor with the appropriate tributylstannyl-thiophene derivative. mdpi.com

The table below illustrates how different substituents on the thiophene ring affect the properties of the resulting monomers.

| Compound Name (Acronym) | Thiophene Substituent (at position 4) | Monomer Absorption Max (λmax) |

| 4-(4-methylthiophen-2-yl)-N-(4-(4-methylthiophen-2-yl)phenyl)-N-(4-nitrophenyl)aniline (NMTPA) | Methyl (-CH₃) | 400 nm |

| 4-(4-methoxythiophen-2-yl)-N-(4-(4-methoxythiophen-2-yl)phenyl)-N-(4-nitrophenyl)aniline (NMOTPA) | Methoxy (-OCH₃) | 408 nm |

This table is generated based on data from a study on novel electrochromic materials. mdpi.com

Other functional groups can be introduced through different synthetic routes. For example, imines can be derived from thiophene aldehydes, leading to materials with applications as photostabilizers. scispace.com The synthesis of these derivatives often starts with a brominated thiophene, which can then be converted to an aldehyde and subsequently reacted with an amine. scispace.com

Synthesis of Oligomers and Polymers Incorporating this compound Units

The incorporation of this compound and its analogues into oligomers and polymers is a key strategy for developing advanced functional materials. The properties of these polymers, such as their conductivity and optical characteristics, are directly influenced by the structure of the monomeric repeating unit. wikipedia.org

One major application is in the field of electrochromic materials, where polymers are synthesized through electropolymerization of monomer units. mdpi.com For example, polymers based on NMTPA and NMOTPA (PNMTPA and PNMOTPA, respectively) have been synthesized by cyclic voltammetry. mdpi.comnih.gov These polymers exhibit different electrochemical and optical properties due to the difference in the substituent on the thiophene ring (methyl vs. methoxy). The electron-donating methoxy group in PNMOTPA leads to a lower band gap compared to the methyl-substituted PNMTPA. mdpi.com

| Polymer Name | Monomer Unit | Polymerization Method | Oxidation Onset (V) | Band Gap (Eg) |

| PNMTPA | NMTPA | Electropolymerization | 0.88 | 2.26 eV |

| PNMOTPA | NMOTPA | Electropolymerization | 0.73 | 1.59 eV |

This table is generated based on data from a study on novel electrochromic materials. mdpi.com

Another important class of polymers are those based on diketopyrrolopyrrole (DPP), which are used in organic electronics. acs.org A methoxy-substituted DPP core (DPP-2T-OMe) has been synthesized and polymerized. The synthesis started with the derivatization of 3-methoxythiophene (B46719) to create a 4-methoxythiophene-2-carbonitrile (B12938322) precursor. acs.org This was then used to construct the DPP monomer, which was subsequently polymerized. The introduction of the methoxy group was found to enhance the planarity of the polymer through S–O conformational locks and to lower the band gap, shifting the absorption into the near-infrared region. acs.org

The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, like Stille or Suzuki polymerization, to connect the monomer units. acs.orgmdpi.com These methods allow for the creation of well-defined, regioregular polymers, which is crucial for achieving high performance in electronic devices. cmu.edu

Functionalized Derivatives for Specific Chemical Applications

Functionalized derivatives of substituted thiophenes, including analogues of this compound, have been developed for a variety of specific chemical applications.

Electrochromic Materials: As discussed previously, polymers incorporating 4-methylthiophene and 4-methoxythiophene units have been synthesized for use in electrochromic devices. mdpi.comx-mol.commdpi.com These materials can change color upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and camouflage apparatus. mdpi.com The polymers PNMTPA and PNMOTPA exhibit stable and reversible color changes with high coloration efficiency and fast switching speeds, particularly in the near-infrared region. mdpi.com

| Polymer | Neutral State Color | Oxidized State Color | Response Time (s) | Coloration Efficiency (η) at 1550 nm |

| PNMTPA | Yellowish green | Grey | 0.72 (coloring), 1.09 (bleaching) | 179 cm²/C |

| PNMOTPA | Blue | Transmissive grey-blue | 0.82 (coloring), 0.96 (bleaching) | 309 cm²/C |

This table is generated based on data from a study on novel electrochromic materials. mdpi.com

Photostabilizers for Polymers: Thiophene derivatives have been synthesized and tested as photostabilizers for rigid poly(vinyl chloride) (PVC). scispace.com Schiff bases derived from 3-bromo-2-methylthiophene-5-carbaldehyde, such as N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethoxyaniline , have shown to be effective in reducing the photodegradation of PVC films when added at a concentration of 0.5% by weight. scispace.comdntb.gov.uaisc.ac These additives are thought to work by absorbing UV radiation and dissipating the energy as heat, or by assisting in the transfer of energy from the excited state of PVC to the additive. scispace.com

Organic Electronics: The unique electronic properties of methoxy-substituted thiophene polymers make them promising candidates for various organic electronic devices. The introduction of a methoxy group onto a DPP-based polymer backbone, for example, results in a primarily p-type (hole transporting) material with a reduced bandgap. acs.org Such properties are highly desirable for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.org The ability to tune the HOMO/LUMO levels and enhance polymer planarity through specific substitutions is a key driver of research in this area. acs.orgresearchgate.net

Applications of 2 Methoxy 4 Methylthiophene in Advanced Chemical Synthesis

As a Building Block in Complex Organic Synthesis

The primary role of 2-Methoxy-4-methylthiophene in advanced synthesis is as a foundational unit, or building block, for the construction of more elaborate molecules. Organic building blocks are essential starting materials used to assemble complex structures through various chemical reactions, playing a critical role in drug discovery, material science, and chemical research. cymitquimica.comsigmaaldrich.com

A key documented application involves its use as a substrate in transition metal-catalyzed reactions to create functionalized derivatives. Specifically, this compound can undergo C-H borylation, a powerful reaction that installs a boron-containing functional group onto the thiophene (B33073) ring. This process transforms the relatively inert C-H bond into a versatile C-B bond, which can then participate in a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds.

One such transformation is detailed in a patented process where this compound is reacted with a boron-containing reagent in the presence of an iridium catalyst to yield a heteroaryl-type boron compound. google.com.na This reaction highlights the utility of the compound as a precursor to organoboron derivatives, which are exceptionally important intermediates in modern organic synthesis.

| Reaction Component | Example | Role in Synthesis | Reference |

| Starting Material | This compound | The foundational thiophene building block. | google.com.na |

| Reagent | A diboron (B99234) compound (e.g., Bis(pinacolato)diboron) | Source of the boryl functional group. | google.com.na |

| Catalyst System | Iridium complex with a ligand (e.g., 2,2'-bipyridine) | Facilitates the C-H activation and borylation. | google.com.na |

| Product | This compound boronic acid derivative | A versatile intermediate for further cross-coupling reactions. | google.com.na |

Role in the Synthesis of Other Heterocyclic Systems

While direct, multi-step syntheses starting from this compound to form other complex heterocyclic systems are not extensively documented in readily available literature, its role as a precursor to organoboron compounds is a critical gateway to this application. google.com.na The borylated thiophene derivatives produced from this compound are stable, versatile intermediates.

These organoboron compounds are cornerstone reagents in palladium-catalyzed cross-coupling reactions. This allows for the strategic connection of the thiophene core to other aromatic or heterocyclic rings. For instance, a borylated this compound could be coupled with a halogenated pyridine (B92270), pyrimidine, or even another thiophene derivative to construct bi-heterocyclic or poly-heterocyclic systems. Such frameworks are of significant interest in medicinal chemistry and materials science. atmiyauni.ac.inajol.info Therefore, this compound contributes to the synthesis of other heterocyclic systems indirectly, by first being converted into a more reactive, synthetically useful form.

Contribution to Catalysis and Ligand Design

In the context of catalysis, this compound primarily serves as a substrate that is transformed by a catalytic process, rather than being a component of the catalyst or ligand itself. Its contribution is demonstrated in iridium-catalyzed C-H borylation reactions. google.com.na In this process, the catalyst (the iridium complex) acts upon the substrate (this compound) to create a higher-value chemical product. google.com.na The development of such catalytic methods is crucial for improving synthetic efficiency, and having well-behaved substrates is essential for proving the utility of a new catalytic system.

There is limited evidence in the surveyed literature of this compound being used as a ligand for transition metal catalysts. The design of ligands often involves specific functional groups capable of strong coordination to a metal center, and while the sulfur atom in the thiophene ring can coordinate to metals, the compound is more frequently employed as a structural core to be functionalized. sarpublication.com

Precursor for Materials Science Research (excluding material properties)

Thiophene-containing compounds are fundamental in materials science, particularly for the development of organic electronic materials like organic semiconductors. evitachem.com While research focusing specifically on polymers or materials derived directly from this compound is not prominent, studies on its isomers highlight the importance of this structural motif.

For example, a close isomer, 3-methoxy-4-methylthiophene (B3056560) , has been synthesized and used as a key precursor (monomer) in the creation of single-chain cationic polymer dots. acs.org These nanomaterials were developed for applications in biological imaging. The synthesis involved reacting 3-bromo-4-methylthiophene (B1271868) with sodium methoxide (B1231860) in the presence of a copper catalyst to install the methoxy (B1213986) group. acs.org This demonstrates that the methoxy-methyl-thiophene scaffold is a viable precursor for designing functional polymers. The electronic properties of thiophene derivatives make them suitable building blocks for conjugated polymers used in various organic electronic devices. evitachem.comvulcanchem.com

| Precursor Compound | Relationship to Target | Application Area in Materials Science | Reference |

| 3-methoxy-4-methylthiophene | Positional Isomer | Synthesis of cationic polymer dots for cell imaging. | acs.org |

| General Thiophene Derivatives | Structural Class | Development of organic semiconductors and conjugated polymers. | evitachem.comvulcanchem.com |

Application in Flavor and Fragrance Chemistry (focus on chemical aspects)

The field of flavor and fragrance chemistry relies on a vast array of volatile organic compounds to create desired sensory profiles. iik.ac.id Sulfur-containing heterocycles, including various thiophene derivatives, are known to contribute powerful and unique aromatic notes, which can range from savory and roasted to green or fruity depending on their substitution. google.com

While specific studies detailing the synthesis of this compound for use as a flavor or fragrance agent are not found in the searched literature, related compounds are utilized in the industry. For instance, compounds like 2-acetyl-5-methyl thiophene are recognized flavoring agents. thegoodscentscompany.com The synthesis of novel thiophene derivatives for this industry is an active area of research, often involving reactions like the Wittig or Wurtz-type reactions to append different side chains to the thiophene ring, thereby modulating its aroma profile. google.com The chemical properties of this compound—a volatile, aromatic, sulfur-containing heterocycle—place it within the class of compounds that are of potential interest to flavor and fragrance chemists, although its specific contribution is not documented.

Environmental Fate and Chemical Degradation Studies of 2 Methoxy 4 Methylthiophene

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary pathways for a molecule like 2-Methoxy-4-methylthiophene are photolysis (degradation by light) and hydrolysis (reaction with water).

Thiophene (B33073) and its derivatives are known to be sensitive to light. The thiophene ring can undergo rearrangement or degradation upon exposure to ultraviolet (UV) radiation. Photolysis can lead to the cleavage of the thiophene ring or transformations involving its substituents. For instance, studies on complex thiophene-containing molecules have demonstrated their photochromic behavior under both flash photolysis and continuous irradiation. While direct photolysis data for this compound is not extensively documented in readily available literature, the inherent photosensitivity of the thiophene core suggests it would be susceptible to photodegradation. The methoxy (B1213986) and methyl groups on the ring would influence the absorption of UV radiation and the stability of the resulting intermediates.

Hydrolysis is another potential abiotic degradation pathway. Under certain pH and temperature conditions, the methoxy group (an ether linkage) attached to the thiophene ring could undergo hydrolysis to yield a hydroxylated thiophene derivative, 4-methyl-2-thienol, and methanol (B129727). Similarly, related thiophene sulfonamide compounds are known to undergo hydrolysis, which can lead to the cleavage of the sulfonamide group or other parts of the molecule. bohrium.combenthamdirect.com The rate of hydrolysis would be dependent on environmental factors such as pH, with reactions potentially being faster under acidic or basic conditions.

| Degradation Pathway | Description | Potential Products |

| Photolysis | Degradation initiated by the absorption of light energy (UV radiation). Can lead to ring cleavage, rearrangements, or substituent reactions. | Complex mixture of smaller organic molecules, isomerized thiophenes. |

| Hydrolysis | Reaction with water, potentially cleaving the ether bond of the methoxy group. | 4-methyl-2-thienol, Methanol. |

Biotransformation Mechanisms by Microorganisms (focus on chemical transformations)

Microbial activity is a primary driver of the environmental degradation of organic compounds. Microorganisms possess diverse enzymatic systems capable of transforming complex molecules. For thiophenes, key enzymatic processes include oxidation via monooxygenases and dioxygenases. mdpi.com

Studies on various thiophene derivatives have shown that bacteria, such as strains of Pseudomonas, can metabolize these compounds. The initial steps of degradation often involve oxidation of the sulfur atom or the aromatic ring. mdpi.com

Sulfoxidation : Monooxygenases can catalyze the oxidation of the sulfur atom in the thiophene ring to form a sulfoxide (B87167). For this compound, this would yield this compound-S-oxide. These sulfoxides are often unstable and can undergo further transformations. mdpi.com

cis-Dihydroxylation : Ring-hydroxylating dioxygenases can attack the aromatic ring, adding two hydroxyl groups across a double bond to form a cis-dihydrodiol. This dearomatization step is a common strategy in the aerobic degradation of aromatic compounds and makes the ring susceptible to cleavage. mdpi.com

O-Demethylation : The methoxy group can be a target for microbial enzymes. O-demethylation is a common biotransformation reaction that would convert this compound to 4-methyl-2-thienol, the same product as hydrolysis, which can then be further metabolized. nih.gov

Anaerobic Degradation : Under anaerobic (oxygen-free) conditions, different degradation pathways are utilized. Studies on simple alkylthiophenes (2-methylthiophene and 3-methylthiophene) in methanogenic aquifer microcosms have demonstrated their susceptibility to biotransformation. epa.gov The process often involves different enzymatic machinery compared to aerobic degradation and can lead to complete mineralization to methane (B114726) and carbon dioxide over long incubation periods. epa.gov

| Biotransformation Pathway | Enzyme Class (Typical) | Initial Transformation Product |

| Sulfoxidation | Monooxygenase | This compound-S-oxide |

| cis-Dihydroxylation | Dioxygenase | Dihydroxylated thiophene derivative |

| O-Demethylation | O-demethylase | 4-methyl-2-thienol |

| Anaerobic Metabolism | Various anaerobic enzymes | Methane, Carbon Dioxide (final products) |

Methodologies for Studying Degradation Kinetics and Products

To understand the environmental fate of this compound, researchers employ a combination of laboratory model systems and advanced analytical techniques.

Model Environmental Systems:

Water-Sediment Systems : To simulate aquatic environments, the compound is incubated in model systems containing water and sediment collected from relevant sites (e.g., rivers, lakes). scbt.com These microcosms can be maintained under aerobic or anaerobic conditions to study different degradation pathways.

Soil Microcosms : To study fate in terrestrial environments, the compound is applied to soil samples. Factors like soil type, organic matter content, pH, and moisture are controlled to assess their influence on degradation rates.

Pure and Mixed Microbial Cultures : Using isolated microbial strains (e.g., Pseudomonas putida) or enriched consortia from contaminated sites helps in elucidating specific metabolic pathways and identifying the enzymes involved. mdpi.com

Analytical Techniques: The kinetics of degradation (e.g., the compound's half-life) are determined by monitoring its concentration over time. The identification of transformation products is crucial for mapping the degradation pathway.

Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the parent compound from its degradation products. mdpi.com

Spectrometry and Spectroscopy : Mass Spectrometry (MS), often coupled with GC (GC-MS) or HPLC (LC-MS), is essential for identifying the molecular weight and structure of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated transformation products. mdpi.com UV-Vis spectroscopy can also be used to monitor changes in the chemical structure during degradation. mdpi.com

| Methodology | Purpose | Examples of Techniques |

| Environmental Simulation | To study degradation under controlled, environmentally relevant conditions. | Water-sediment microcosms, soil incubation studies, microbial culture experiments. |

| Separation & Quantification | To separate complex mixtures and measure the concentration of the parent compound and its products. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). |

| Structural Identification | To determine the chemical structure of unknown degradation products. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

Considerations for Green Chemical Processes and Waste Minimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For compounds like this compound, this involves considering the entire life cycle, from synthesis to disposal.

Greener Synthetic Routes: Traditional synthesis methods for thiophenes can involve harsh reagents and generate significant waste, such as waste sulfuric acid and tar-like substances. procurementresource.com Recent research focuses on developing more sustainable alternatives:

Catalysis : The use of efficient and reusable catalysts, such as ZnO nanorods, can enable reactions under milder, solvent-free conditions, improving yields and reducing waste. bohrium.com Functionalized imidazolium (B1220033) salts have also been used as recyclable, metal-free heterogeneous catalysts for thiophene synthesis. ua.es

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the number of synthetic steps, solvent use, and waste generation. tandfonline.com

Solvent-Free and Alternative Solvents : Conducting reactions without a solvent or using greener solvents like water or ionic liquids minimizes the environmental impact associated with volatile organic compounds (VOCs). jocpr.comorganic-chemistry.org Hydrothermal methods and mechanochemistry (ball-milling) are emerging as powerful solvent-free techniques. jocpr.comrsc.org

Waste Minimization and Life Cycle Assessment (LCA): Beyond synthesis, a green chemistry approach involves managing the entire process to minimize its environmental footprint. This includes:

Reducing By-products : Optimizing reaction conditions to maximize selectivity for the desired product.

Recycling : Reclaiming and reusing unreacted materials and catalysts. scbt.comua.es

Life Cycle Assessment (LCA) : A systematic analysis of the environmental impacts of a chemical product throughout its entire life cycle—from raw material extraction, through production and use, to final disposal. LCA helps identify "hot spots" in a process with high environmental impact and allows chemists to compare different synthesis pathways to select the most sustainable option. mdpi.com For thiophene-based materials, LCA can guide the choice of solvents, catalysts, and purification methods to reduce energy demand and waste generation. mdpi.com

Analytical Methodologies for the Detection and Quantification of 2 Methoxy 4 Methylthiophene

Development of Chromatographic Methods (GC, HPLC) for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of 2-Methoxy-4-methylthiophene. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most employed methods, each offering distinct advantages depending on the sample's nature and the analytical objectives.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC analysis, the sample is volatilized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For enhanced sensitivity and specificity, GC is commonly coupled with a mass spectrometer (GC/MS). This combination allows for the identification of compounds based on their unique mass spectra.

A study on volatile compounds from human skin successfully identified the isomer 2-methoxy-5-methylthiophene (B1616938) using thermal desorption from glass beads for sample introduction, followed by GC/MS analysis. unl.edu The volatiles were cryofocused on the head of the column with liquid nitrogen before separation, a technique that sharpens chromatographic peaks for improved resolution and sensitivity. unl.edu For highly complex matrices, such as contaminated soil, two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior separation power, capable of resolving thiophenes from thousands of other organic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for compounds that may not be sufficiently volatile for GC or that are present in liquid samples. diva-portal.org For thiophenic compounds, reversed-phase HPLC (RP-HPLC) is a common approach. mdpi.comasianpubs.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. mdpi.comasianpubs.org Separation occurs based on the analyte's hydrophobicity.

A fast HPLC method developed for monitoring thiophenic compounds in fuel utilized a C18 column with UV detection at 231 nm, achieving analysis in under 10 minutes. mdpi.com While this method was developed for other thiophenes, its principles are directly applicable to this compound. Coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) can provide even greater selectivity and lower detection limits, which is crucial for trace analysis in complex biological or environmental samples.

Table 1: Typical Chromatographic Conditions for Thiophene (B33073) Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., nonpolar or polar phases) unl.edu | Reversed-phase C18 column mdpi.com |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) unl.educdc.gov | UV/Vis (Diode Array Detector), Mass Spectrometry (MS) diva-portal.orgmdpi.com |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) unl.edu | Acetonitrile/Water mixture mdpi.comasianpubs.org |

| Typical Application | Volatile analysis in air, food, biological samples unl.edu | Analysis in liquid fuels, process liquids, environmental water samples mdpi.com |

Spectrophotometric and Electrochemical Detection Techniques

Beyond standard chromatographic detectors, specific spectrophotometric and electrochemical techniques can be employed for the detection of this compound, often providing enhanced selectivity or sensitivity.